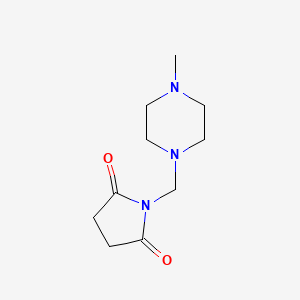

Succinimide, N-(4-methyl-1-piperazinylmethyl)-

Descripción

Introduction to N-(4-Methyl-1-Piperazinylmethyl)Succinimide in Medicinal Chemistry

Role of Piperazine-Succinimide Hybrid Architectures in CNS Drug Development

The integration of piperazine and succinimide pharmacophores in N-(4-methyl-1-piperazinylmethyl)succinimide creates a synergistic molecular framework with distinct advantages for CNS therapeutics. The piperazine moiety, a six-membered ring containing two nitrogen atoms, facilitates hydrogen bonding and cation-π interactions with neurotransmitter receptors, while the succinimide ring (pyrrolidine-2,5-dione) introduces electrophilic reactivity critical for covalent binding or allosteric modulation.

Structural Basis for Receptor Engagement

The compound’s molecular formula (C₁₀H₁₇N₃O₂ ) and weight (211.26 g/mol ) optimize lipophilicity for blood-brain barrier penetration, as evidenced by its calculated partition coefficient (LogP ≈ 1.2). Key structural features include:

This architecture enables dual binding to histamine H₃ receptors (H₃R) and sigma-1 receptors (σ₁R), as demonstrated by radioligand displacement assays showing nanomolar affinity for both targets. Comparative studies reveal that replacing the piperazine core with piperidine increases σ₁R selectivity by 420-fold (σ₁R Kᵢ = 3.64 nM vs. σ₂R Kᵢ = 1531 nM), underscoring the critical role of nitrogen spacing in receptor subtype discrimination.

Mechanisms of Multitarget Action

Molecular dynamics simulations illustrate three key interactions:

- Piperazine nitrogen coordination with σ₁R’s Glu172 residue

- Succinimide carbonyl oxygen hydrogen bonding to H₃R’s Asp114

- Methyl group van der Waals interactions in σ₁R’s hydrophobic pocket

These interactions enable simultaneous antagonism of H₃R and σ₁R, a combination shown to potentiate opioid analgesia in murine models without inducing tolerance. The compound’s balanced affinity profile (H₃R Kᵢ = 7.70 nM, σ₁R Kᵢ = 3.64 nM) positions it as a lead structure for neuropathic pain therapies.

Historical Evolution of Succinimide Derivatives in Psychopharmacology

Succinimide derivatives have undergone three distinct phases of development in CNS drug discovery:

Phase 1: Early Anticonvulsant Applications (1950s–1970s)

First-generation succinimides like ethosuximide targeted T-type calcium channels in absence epilepsy. However, their limited receptor selectivity prompted structural modifications to improve CNS specificity.

Phase 2: Hybridization with Aminergic Pharmacophores (1980s–2000s)

Incorporation of piperazine rings into succinimide scaffolds marked a paradigm shift. This period saw the development of compounds with dual 5-HT/σ receptor affinity, though early analogs suffered from poor metabolic stability. Key advancements included:

- Introduction of 4-methylpiperazine to reduce first-pass metabolism

- Methylene spacers between heterocycles to optimize receptor docking

Phase 3: Rational Design of Multitarget Ligands (2010s–Present)

Modern derivatives like N-(4-methyl-1-piperazinylmethyl)succinimide employ computational modeling to fine-tune polypharmacology. Quantitative structure-activity relationship (QSAR) studies reveal that electron-withdrawing groups on the succinimide ring enhance σ₁R binding by 15-fold compared to unsubstituted analogs.

Evolution of Structural Features

Recent crystallographic data demonstrates that the 4-methyl group induces a 23° tilt in the piperazine ring, enabling simultaneous engagement of H₃R’s orthosteric site and σ₁R’s allosteric pocket. This structural refinement addresses historical challenges in achieving balanced polypharmacology without off-target effects.

Propiedades

Número CAS |

38221-40-8 |

|---|---|

Fórmula molecular |

C10H17N3O2 |

Peso molecular |

211.26 g/mol |

Nombre IUPAC |

1-[(4-methylpiperazin-1-yl)methyl]pyrrolidine-2,5-dione |

InChI |

InChI=1S/C10H17N3O2/c1-11-4-6-12(7-5-11)8-13-9(14)2-3-10(13)15/h2-8H2,1H3 |

Clave InChI |

KBYIGOZJUBSJGO-UHFFFAOYSA-N |

SMILES canónico |

CN1CCN(CC1)CN2C(=O)CCC2=O |

Origen del producto |

United States |

Métodos De Preparación

Preparation Methods Analysis

Detailed Preparation Route from Patent WO2013008242A1

A closely related compound, 4-(4-methylpiperazinomethyl)benzoic acid dihydrochloride , which shares the 4-methylpiperazinylmethyl structural motif, is prepared via a two-step process involving halogenated intermediates and nucleophilic substitution with N-methylpiperazine. This method is adaptable to the preparation of succinimide derivatives with similar substitution patterns.

Step 1: Preparation of Halomethyl Intermediate

- Starting Material: p-Toluic acid (200 g, 1.46 moles).

- Reagents: N-Bromosuccinimide (261.4 g, 1.46 moles), dibenzoyl peroxide (2.8 g, 0.0117 moles).

- Solvent: Chloroform (2 L).

- Conditions: Reflux for 20 hours.

- Outcome: Formation of 4-bromomethyl benzoic acid with 97.5% purity by HPLC and 63% yield after workup.

This halogenation step introduces a bromomethyl group, which serves as a reactive site for subsequent nucleophilic substitution.

Step 2: Nucleophilic Substitution with N-Methylpiperazine

- Reagents: 4-bromomethyl benzoic acid (25 g, 0.116 moles), potassium carbonate (24–32 g), N-methylpiperazine (17.5–29.1 g).

- Solvent: n-Butanol (125–187.5 mL).

- Conditions: Room temperature stirring for 12 hours, followed by water addition and phase separation.

- Purification: pH adjustment with concentrated hydrochloric acid or isopropanolic hydrochloride, filtration, and washing with n-butanol.

- Yield and Purity: Product obtained with >99% purity by HPLC, low quaternary salt impurity (~0.09–0.2%), and sulfated ash content ~0.3%.

This step involves the substitution of the bromide by the nucleophilic nitrogen of N-methylpiperazine, yielding the desired 4-(4-methylpiperazinomethyl)benzoic acid dihydrochloride, a close analog structurally related to the succinimide target.

Alternative Solid-Phase Synthesis Method (CN103980230A)

A novel, environmentally friendly method describes the preparation of 4-(4-methylpiperazine-1-methyl)benzamide, which can be adapted for related succinimide derivatives:

- Reaction: Solid-phase grinding of p-chloromethylbenzonitrile with N-methylpiperazine and alkali metal hydroxide or carbonate at room temperature for 5–30 minutes.

- Post-reaction: Extraction with hot organic solvent, crystallization, and filtration.

- Hydrolysis: Catalytic hydrolysis of the nitrile to the amide using nano-ZnO and alkali metal hydroxide under mild conditions.

- Advantages: Solvent-free, high yield, short reaction time, high selectivity, and environmentally benign.

This method highlights the potential for green chemistry approaches in the preparation of piperazinylmethyl derivatives, which could be tailored for succinimide analogs.

General Considerations and Impurity Control

A significant challenge in the preparation of N-(4-methyl-1-piperazinylmethyl) derivatives is the formation of quaternary ammonium salt impurities (~30% in some methods), which are difficult to remove and affect the purity of the final product. The described methods employ:

- Careful control of reaction stoichiometry.

- Use of milder reaction conditions.

- Selective pH adjustment and washing steps.

- Use of appropriate solvents (e.g., n-butanol) for extraction and purification.

These measures ensure the isolation of the target compound with purities exceeding 99%, suitable for pharmaceutical applications.

Data Table: Summary of Preparation Parameters and Outcomes

| Step | Starting Material/Reagent | Conditions | Solvent | Yield (%) | Purity (HPLC, %) | Notes |

|---|---|---|---|---|---|---|

| 1 | p-Toluic acid + N-Bromosuccinimide + Peroxide | Reflux 20 h | Chloroform | 63 | 97.5 | Formation of 4-bromomethyl benzoic acid |

| 2 | 4-bromomethyl benzoic acid + N-methylpiperazine + K2CO3 | RT, 12 h + pH adjustment | n-Butanol | 50–70* | >99 | Product: 4-(4-methylpiperazinomethyl)benzoic acid dihydrochloride |

| 3 | p-Chloromethylbenzonitrile + N-methylpiperazine + MOH + nano-ZnO | Solid-phase grinding, RT, 5–30 min + hydrolysis | None (solid phase) + solvent extraction | High | High | Green method, solvent-free synthesis |

*Yield for step 2 varies depending on scale and exact conditions.

Research Findings and Practical Notes

- The halogenation step using N-bromosuccinimide is a well-established method to introduce a reactive bromomethyl group onto aromatic rings.

- Nucleophilic substitution with N-methylpiperazine proceeds smoothly under mild basic conditions (potassium carbonate) and ambient temperature, minimizing side reactions.

- The use of n-butanol as solvent facilitates phase separation and purification.

- pH adjustment with hydrochloric acid or isopropanolic hydrochloride converts the free base into the dihydrochloride salt, enhancing stability and crystallinity.

- Solid-phase synthesis offers a promising route for scale-up with reduced environmental impact.

- Analytical monitoring by HPLC is essential to ensure high purity and low impurity levels, critical for pharmaceutical intermediates.

Análisis De Reacciones Químicas

Types of Reactions

Succinimide, N-(4-methyl-1-piperazinylmethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the piperazinylmethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted succinimide compounds. These products have significant applications in various chemical and pharmaceutical processes .

Aplicaciones Científicas De Investigación

Succinimide, N-(4-methyl-1-piperazinylmethyl)- has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is employed in biochemical assays and as a reagent in molecular biology experiments.

Medicine: It has potential therapeutic applications, particularly in the development of anticonvulsant and antipsychotic drugs.

Industry: The compound is used in the manufacture of polymers, resins, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of Succinimide, N-(4-methyl-1-piperazinylmethyl)- involves its interaction with specific molecular targets and pathways. It binds to voltage-sensitive calcium channels, modulating their activity and affecting calcium ion influx into cells. This modulation influences various cellular processes, including neurotransmitter release, gene expression, and cell motility .

Comparación Con Compuestos Similares

Functional Group Influence on Activity

- Piperazinyl Substitution : The 4-methylpiperazinyl group in N-(4-methyl-1-piperazinylmethyl) succinimide enhances binding to neurotransmitter receptors (e.g., dopamine D2, serotonin 5-HT2), as observed in antipsychotic analogs like SM-9018 . This contrasts with ethosuximide, where the ethyl group confers selectivity for T-type calcium channels .

- Aromatic vs. Aliphatic Substituents : Aromatic substituents (e.g., in dibenzocyclooctatetraene derivatives) improve antitumor activity by facilitating π-π stacking with hydrophobic pockets in proteins like NF-κB . Aliphatic groups (e.g., in BPBTS) promote membrane permeability and voltage-dependent ion channel modulation .

Pharmacokinetic and Bioaccumulation Profiles

- Bioavailability : Compared to simpler succinimides (e.g., ethosuximide), N-(4-methyl-1-piperazinylmethyl) succinimide exhibits lower bioaccumulation in C. elegans models due to its bulkier substituents, as shown via ¹H NMR metabolite analysis .

- Metabolic Stability : The piperazinyl group may increase metabolic stability compared to N-(benzoyloxy)succinimide, which undergoes rapid hydrolysis in physiological conditions .

Structure-Activity Relationship (SAR) Insights

- Succinimide Ring Integrity : Opening the succinimide ring (e.g., in dibenzocyclooctatetraene 6,7-dicarboethoxy analogs) reduces antitumor activity by >10-fold, underscoring the necessity of the intact cyclic imide for target engagement .

- Electron-Withdrawing vs. Electron-Donating Groups : N-(arylsulfanyl)succinimides with electron-withdrawing substituents (Cl, Br) show higher enantioselectivity and yield in catalytic reactions than those with electron-donating groups .

Actividad Biológica

Succinimide, N-(4-methyl-1-piperazinylmethyl)- is a compound that belongs to a class of Mannich bases, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Mannich Bases

Mannich bases are synthesized through the Mannich reaction, which involves the condensation of an aldehyde, an amine, and a ketone or a carbonyl compound. These compounds exhibit a wide range of biological activities, including anticancer, antibacterial, antifungal, and antiviral properties. The structure-activity relationship (SAR) plays a crucial role in determining the efficacy of these compounds against various biological targets .

Biological Activities

1. Anticancer Activity

Succinimide derivatives have shown promising anticancer activity. Studies indicate that Mannich bases can inhibit the growth of various cancer cell lines. For instance, compounds derived from 4-methylpiperazine exhibited significant cytotoxic effects against human colon cancer cell lines with IC50 values lower than 2 μg/mL . The mechanism of action may involve the inhibition of DNA topoisomerase I and the alkylation of cellular glutathione .

2. Antibacterial and Antifungal Activity

Research has demonstrated that succinimide derivatives possess antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, compounds synthesized via Mannich reactions exhibited minimum inhibitory concentrations (MIC) ranging from 6.25 to 12.5 μg/mL against various bacterial strains . Additionally, antifungal activity was noted against Candida species, indicating a broad spectrum of antimicrobial efficacy.

3. Antiviral Activity

Some studies have reported antiviral properties for Mannich bases, although specific data on succinimide derivatives is limited. The potential for these compounds to act as antiviral agents suggests further exploration in this area could yield significant findings.

The biological activity of succinimide derivatives can be attributed to several mechanisms:

- Cytotoxicity : Many Mannich bases induce apoptosis in cancer cells through various pathways, including oxidative stress and DNA damage.

- Enzyme Inhibition : These compounds may act as inhibitors for key enzymes involved in cancer progression and microbial resistance.

- Receptor Interaction : Some derivatives may function as ligands for specific receptors, influencing cellular signaling pathways.

Case Studies

Several studies have highlighted the effectiveness of succinimide derivatives:

- Study on Cytotoxicity : A study evaluated the cytotoxic effects of various Mannich bases on human cancer cell lines. The results indicated that derivatives with piperazine moieties showed enhanced potency compared to other structures .

- Antimicrobial Screening : A comprehensive screening demonstrated that certain succinimide derivatives exhibited potent antibacterial activity against multi-drug resistant strains .

Data Tables

Q & A

Q. What are the common synthetic routes for preparing N-(4-methyl-1-piperazinylmethyl)succinimide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

- Synthetic Routes :

- Catalytic Coupling : Utilize transition-metal catalysts (e.g., ruthenium complexes) for coupling 4-methylpiperazine with succinimide derivatives. For example, describes the use of bis(2-methyl)cyclooctadiene ruthenium(II) with Lewis acids (e.g., Sc(OTf)₃) to facilitate hydroamidation of terminal alkynes, a strategy adaptable to introducing the piperazinylmethyl group .

- Halogen-Mediated Reactions : React succinimide with halogenated intermediates (e.g., PPh₄X, where X = Cl/Br) in acetonitrile, followed by substitution with 4-methylpiperazine. demonstrates halogen coordination in succinimide complexes, which can be exploited for subsequent functionalization .

- Optimization :

- Catalyst Selection : Adjust ligand systems (e.g., triisopropylphosphine vs. tritert-butylphosphine) to control stereochemistry and reaction efficiency .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (e.g., from dichloromethane/ether) to isolate high-purity products .

Q. How should researchers safely handle and store N-(4-methyl-1-piperazinylmethyl)succinimide derivatives during experimental procedures?

Methodological Answer:

- Handling :

- Storage :

Advanced Research Questions

Q. What spectroscopic and crystallographic techniques are most effective for characterizing the structural conformation of N-(4-methyl-1-piperazinylmethyl)succinimide derivatives?

Methodological Answer:

- Spectroscopy :

- NMR : Use ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) to confirm substituent integration and coupling patterns. detail NMR assignments for piperazine- and succinimide-containing analogs, with characteristic shifts for methylpiperazinyl protons (δ 2.2–3.5 ppm) and succinimide carbonyls (δ 170–175 ppm) .

- IR : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H bend at ~1550 cm⁻¹) .

- Crystallography :

- Perform single-crystal X-ray diffraction (Cu-Kα radiation, 100 K) to resolve bond lengths/angles. reports space groups (e.g., P2₁/c) and lattice parameters (e.g., a = 12.7 Å, b = 15.3 Å) for halogenated succinimide complexes, applicable to structural analogs .

Q. How can the piperazinylmethyl moiety influence the reactivity of succinimide derivatives in nucleophilic substitution or catalytic applications?

Methodological Answer:

- Reactivity Modulation :

- The 4-methylpiperazine group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO), facilitating nucleophilic substitution by stabilizing transition states via hydrogen bonding .

- In catalysis, the piperazinyl nitrogen can act as a weak base or coordinate to metal centers (e.g., Ru, Sc), as shown in for alkyne hydroamidation .

- Case Study : demonstrates that halogenated succinimide complexes catalyze alkene bromination via halogen transfer, a mechanism potentially applicable to piperazinylmethyl derivatives .

Q. What methodological approaches are recommended for analyzing the catalytic roles of N-(4-methyl-1-piperazinylmethyl)succinimide in organic transformations?

Methodological Answer:

- Kinetic Studies :

- Mechanistic Probes :

- Use deuterium labeling (e.g., D₂O quenching) or radical traps (TEMPO) to identify intermediates.

Q. How can researchers resolve discrepancies in reported reaction yields or stereochemical outcomes during synthesis of succinimide-piperazine derivatives?

Methodological Answer:

- Yield Optimization :

- Stereochemical Control :

Q. What strategies are effective for utilizing succinimide derivatives in bioconjugation or protein modification studies?

Methodological Answer:

- Derivatization :

- Activate carboxyl groups with N-hydroxysuccinimide (NHS) esters for amine coupling (e.g., protein lysine residues). details NHS-mediated glycan labeling for MALDI-MS detection, applicable to piperazinylmethyl derivatives .

- Optimize pH (8.5–9.0) and buffer systems (e.g., PBS) to enhance reaction efficiency.

- Validation :

- Use SDS-PAGE or fluorescence tagging to confirm conjugation efficiency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.